molecular formula C19H10F2N2O2 B2779594 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate CAS No. 251307-42-3

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate

Cat. No. B2779594
CAS RN: 251307-42-3
M. Wt: 336.298
InChI Key: XMUSJCZEEGVGBQ-UHFFFAOYSA-N
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Description

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate (3C6FPFBC) is a compound belonging to the class of organic compounds known as fluoroaryl carboxylates. It is a member of the pyridinyl carboxylates family, and is a derivative of the aromatic compound 4-fluorobenzenecarboxylic acid. 3C6FPFBC has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects. In Additionally, potential future directions for research into 3C6FPFBC will be outlined.

Scientific Research Applications

Non-linear Optical (NLO) Properties and Anticancer Activity

  • Jayarajan et al. (2019) conducted a study synthesizing compounds related to 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate, focusing on their non-linear optical (NLO) properties and potential anticancer activity. The synthesized compounds showed remarkable interactions in molecular docking studies with the colchicine binding site of tubulin, indicating potential inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Anticancer Agents and Topoisomerase IIα Inhibitory Activity

  • Alam et al. (2016) designed, synthesized, and evaluated a series of compounds, including derivatives of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate, for their potential as anticancer agents. These compounds showed significant cytotoxicity against various cancerous cell lines and inhibited topoisomerase IIα, a key enzyme in DNA replication (Alam et al., 2016).

Synthesis and Quantitation in Pharmaceutical Context

  • Katta et al. (2017) focused on the synthesis of a genotoxic impurity related to 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate and developed a UPLC method to quantify this impurity in a pharmaceutical context (Katta et al., 2017).

Molecular Docking Studies for Anticancer Potential

  • Alrobaian et al. (2019) synthesized novel pyridine nucleosides, including derivatives of the target compound, using a microwave-assisted synthesis tool. They investigated their activity against different bacterial strains and discussed their anticancer potential, using molecular docking as a tool to study interactions with chemotherapeutic targets (Alrobaian et al., 2019).

Crystal Structure and Molecular Conformational Studies

  • Mohandas et al. (2019) reported on the crystal structure and molecular conformation of a related compound, Allyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate. They provided insights into its crystal system and the conformation of various rings within the compound (Mohandas et al., 2019).

Antitumor Activity of Pyrimidinyl Pyrazole Derivatives

  • Naito et al. (2005) synthesized a series of compounds including derivatives of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate and evaluated their antitumor activity. They found that some derivatives exhibited potent cytotoxicity and significant antitumor activity (Naito et al., 2005).

properties

IUPAC Name

[3-cyano-6-(4-fluorophenyl)pyridin-2-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F2N2O2/c20-15-6-1-12(2-7-15)17-10-5-14(11-22)18(23-17)25-19(24)13-3-8-16(21)9-4-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUSJCZEEGVGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate

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